molecular formula C10H18ClNO B13894949 1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one hydrochloride

1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one hydrochloride

Katalognummer: B13894949
Molekulargewicht: 203.71 g/mol
InChI-Schlüssel: SZERQBYCOSUAMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Aminobicyclo[2.2.2]octan-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C10H18ClNO. It is known for its unique bicyclic structure, which includes a bicyclo[2.2.2]octane ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminobicyclo[2.2.2]octan-1-yl)ethan-1-one hydrochloride typically involves the reaction of bicyclo[2.2.2]octan-1-amine with ethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Aminobicyclo[2.2.2]octan-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(4-Aminobicyclo[2.2.2]octan-1-yl)ethan-1-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Studied for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Aminobicyclo[2.2.2]octan-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-Aminobicyclo[2.2.2]octan-1-yl)ethan-1-one hydrochloride is unique due to its combination of a bicyclic structure with an amino group and a ketone functional group. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications .

Eigenschaften

Molekularformel

C10H18ClNO

Molekulargewicht

203.71 g/mol

IUPAC-Name

1-(4-amino-1-bicyclo[2.2.2]octanyl)ethanone;hydrochloride

InChI

InChI=1S/C10H17NO.ClH/c1-8(12)9-2-5-10(11,6-3-9)7-4-9;/h2-7,11H2,1H3;1H

InChI-Schlüssel

SZERQBYCOSUAMY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C12CCC(CC1)(CC2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.